Crystal Structure Geometry: How N-(4-Methoxyphenyl)-3-nitrobenzamide Enables a Low-Energy hfXa Binding Conformation Not Accessible to the 4-Methoxy Regioisomer
In the single-crystal X-ray structure of the extended derivative N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the 4-methoxyphenyl ring (Ring C) forms a dihedral angle of only 4.57(18)° with the central Ring B, and the C15/N3/C14(O4)/C10 amide plane is inclined by 29.35(16)° relative to Ring B [1]. This specific, near-coplanar geometry is dictated by the para-methoxy substitution on the N-phenyl ring. In the 4-methoxy regioisomer (CAS 97-32-5), the methoxy group resides on the benzamide carbonyl ring, eliminating this conformational arrangement entirely . In-silico docking against human factor Xa (hfXa) revealed that the target compound's scaffold achieves a minimum binding energy within approximately 3 kcal mol⁻¹ of apixaban, used as a positive control inhibitor [1].
| Evidence Dimension | Binding-relevant conformational geometry (dihedral angle and binding energy) |
|---|---|
| Target Compound Data | 4-methoxyphenyl-Ring B dihedral = 4.57°; amide plane inclination = 29.35°; docking binding energy within ~3 kcal mol⁻¹ of apixaban |
| Comparator Or Baseline | 4-Methoxy-3-nitro-N-phenylbenzamide (CAS 97-32-5): methoxy on carbonyl ring; binding geometry not applicable. Apixaban: positive control inhibitor, binding energy = lower by ~3 kcal mol⁻¹ |
| Quantified Difference | Dihedral difference: target compound adopts near-coplanar geometry; 4-methoxy regioisomer cannot. Energetic: target compound ~3 kcal mol⁻¹ above apixaban baseline. |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; molecular docking evaluated using AutoDock Vina against hfXa crystal structure |
Why This Matters
A procurement decision for SAR-driven factor Xa inhibitor programs must select the 4′-methoxy regioisomer (CAS 101971-72-6) to preserve the crystallographically validated binding-competent conformation; the alternative 4-methoxy regioisomer yields an entirely different pharmacophoric geometry.
- [1] Moreno-Fuquen, R. et al. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide as a promising inhibitor of hfXa. Acta Crystallographica Section E, 76, 1731–1737. View Source
